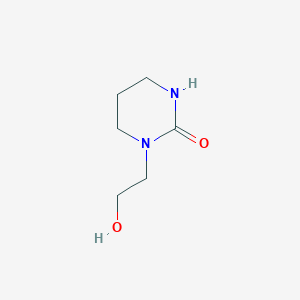

1-(2-hydroxyethyl)-1,3-diazinan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-hydroxyethyl)-1,3-diazinan-2-one is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.174. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antioxidant Properties

Pyrimidine derivatives, including those related to 1-(2-Hydroxy-ethyl)-tetrahydro-pyrimidin-2-one, have been synthesized and evaluated for their antioxidant activities. For instance, novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes demonstrated promising antioxidant activity, outperforming butylated hydroxytoluene in various in vitro assays. The antioxidant capacity was found to be influenced by the alkyl fragment attached to the 2‐(pyrimidin‐2‐yl)ethanol structure, with ethyl and butyl fragments linked to oxygen increasing the activity (Rani et al., 2012).

Anti-bacterial Activity

The anti-bacterial efficacy of pyrimidine derivatives has also been documented. A novel synthesis approach for 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines revealed excellent anti-bacterial activity against both gram-positive and gram-negative bacteria, showcasing the potential of these compounds in addressing microbial resistance (Deshmukh et al., 2009).

Anti-inflammatory and Analgesic Activities

Research on pyrimidine derivatives has extended into the evaluation of their anti-inflammatory and analgesic properties. Certain synthesized compounds exhibited significant anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents for treating pain and inflammation (Sondhi et al., 2009).

Aldose Reductase Inhibitors with Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as selective aldose reductase inhibitors, showcasing significant inhibitory potency and antioxidant properties. These findings highlight the therapeutic potential of pyrimidine derivatives in managing complications associated with diabetes, such as diabetic retinopathy (La Motta et al., 2007).

Synthesis and Evaluation of Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities against hepatic stellate cells, with some compounds showing superior activity to existing drugs. This research underscores the potential of pyrimidine derivatives in developing treatments for fibrotic diseases (Gu et al., 2020).

作用機序

Mode of Action

It is known that many compounds with similar structures interact with their targets by forming covalent bonds, altering the target’s function and leading to downstream effects .

Biochemical Pathways

It is known that many similar compounds can mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes

Pharmacokinetics

It was found that CP102 was not metabolized to any considerable extent with 68.4±12.2% of the administered dose recovered unchanged in rat urine . This suggests that 1-(2-Hydroxy-ethyl)-tetrahydro-pyrimidin-2-one may also have good bioavailability, but further studies are needed to confirm this.

Result of Action

A related compound, 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3311 3,7]decane; bromide (called Y11), was found to significantly and specifically decrease FAK autophosphorylation, inhibit viability and clonogenicity of cancer cells, and decrease tumor growth in vivo

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For example, gut microbiota has been found to be causally linked to pathological scar formation , suggesting that the gut environment could potentially influence the action of 1-(2-Hydroxy-ethyl)-tetrahydro-pyrimidin-2-one.

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to exhibit degradation activity toward bis(2-hydroxyethyl) terephthalate (BHET), a polyethylene terephthalate degradation intermediate .

Cellular Effects

The effects of 1-(2-Hydroxy-ethyl)-tetrahydro-pyrimidin-2-one on cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that this compound can bind to certain biomolecules, potentially leading to changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound exhibits stability and degradation over time

Metabolic Pathways

It is known that this compound can interact with certain enzymes and cofactors

特性

IUPAC Name |

1-(2-hydroxyethyl)-1,3-diazinan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c9-5-4-8-3-1-2-7-6(8)10/h9H,1-5H2,(H,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUUBCVNJIAAML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53386-63-3 |

Source

|

| Record name | 1-(2-hydroxyethyl)-1,3-diazinan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-6-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2784971.png)

![methyl 4,5-dimethyl-2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)thiophene-3-carboxylate](/img/structure/B2784974.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2784981.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2784985.png)

![4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid](/img/no-structure.png)